molecular formula C10H12F3N B12863527 N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine CAS No. 760145-54-8

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Cat. No.: B12863527
CAS No.: 760145-54-8
M. Wt: 203.20 g/mol
InChI Key: PANUIFWXZBSEJY-UHFFFAOYSA-N
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Description

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a propylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine typically involves the reaction of a trifluoromethyl ketone with an amine. One common method is the reductive amination of 1,1,1-trifluoro-3-phenyl-2-propanone with methylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce secondary or tertiary amines .

Scientific Research Applications

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications .

Properties

CAS No.

760145-54-8

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine

InChI

InChI=1S/C10H12F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h2-6,9,14H,7H2,1H3

InChI Key

PANUIFWXZBSEJY-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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